molecular formula C18H18N4O B6454661 2-cyclopropyl-N-(3,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549017-07-2

2-cyclopropyl-N-(3,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454661
CAS No.: 2549017-07-2
M. Wt: 306.4 g/mol
InChI Key: VYLIKKZIURVAAD-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine is a type of heterocyclic compound . It’s a class of compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms, fused to an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The specific compound you mentioned also has a carboxamide group, a cyclopropyl group, and a 3,4-dimethylphenyl group attached to it.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-b]pyridazine core, with the various substituents attached at specific positions. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds of this type are expected to have moderate polarity due to the presence of the polar carboxamide group and the aromatic rings. They might also exhibit tautomeric behavior due to the presence of the imidazole ring .

Scientific Research Applications

2-cyclopropyl-N-(3,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has been studied for its potential applications in scientific research. It has been found to be a useful tool for the synthesis of other compounds, such as pyridazines and imidazoles, and has been used in the synthesis of novel drugs. This compound has also been studied for its potential applications in biochemistry, as it has been found to inhibit the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The use of 2-cyclopropyl-N-(3,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide in lab experiments has a number of advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Furthermore, it is a relatively stable compound, which makes it a good choice for long-term experiments. On the other hand, this compound is a relatively new compound, and its effects are not yet fully understood. As such, there is still a need for further research to fully understand its potential applications.

Future Directions

There are a number of potential future directions for research into 2-cyclopropyl-N-(3,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide. One potential direction is to further explore its potential applications in drug discovery. Additionally, further research into its mechanism of action and its biochemical and physiological effects could lead to the development of new therapeutic treatments. Finally, further research into its synthesis and its stability could lead to the development of new methods of synthesis and new ways to stabilize the compound.

Synthesis Methods

2-cyclopropyl-N-(3,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can be synthesized from commercially available compounds through a series of steps. The starting materials are 3,4-dimethylphenyl isocyanide and cyclopropyl bromide, which are reacted in the presence of a base such as sodium hydroxide. This reaction forms a cyclopropyl imidazo[1,2-b]pyridazine, which is then reacted with ethyl chloroformate to form the desired compound.

Properties

IUPAC Name

2-cyclopropyl-N-(3,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-11-3-6-14(9-12(11)2)19-18(23)15-7-8-17-20-16(13-4-5-13)10-22(17)21-15/h3,6-10,13H,4-5H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLIKKZIURVAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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